1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group and the pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide
- 1-[(4-bromophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide
- 1-[(4-fluorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26ClN3O4S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H26ClN3O4S/c20-16-5-7-17(8-6-16)28(26,27)23-13-3-4-15(14-23)19(25)21-10-9-18(24)22-11-1-2-12-22/h5-8,15H,1-4,9-14H2,(H,21,25) |
InChI Key |
HKZBSNCCALOJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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